Perindopril-d4

Bioanalytical Method Validation Stable Isotope-Labeled Internal Standards Isotopic Purity

Quantifying perindopril without a matched deuterated IS introduces matrix effect errors that cause ANDA bioequivalence failure. Perindopril-d4 co-elutes identically with the analyte (tR ~1.86 min), ensuring accurate matrix effect compensation across diverse plasma matrices. • Validated UPLC-MS/MS linearity: 0.4-80 ng/mL; accuracy 89.6-112.4%; precision ≤13.8% CV • +4 Da mass shift eliminates MRM cross-talk; matched-pair IS approach enables simultaneous perindopril/perindoprilat quantification • Supplied with ANDA-grade documentation and USP/EP traceability for regulatory compliance

Molecular Formula C19H32N2O5
Molecular Weight 372.5 g/mol
Cat. No. B586538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerindopril-d4
Synonyms(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl-d4]octahydro-1H-indole-2-carboxylic Acid;  [2S-[1[R*(R*)],2α,3aβ,7aβ]]-1-[2-[[1-(Ethoxycarbonyl)_x000B_butyl]amino]-1-oxopropyl-d4]octahydro-1H-indole-2-carboxylic Acid;  McN-A 2833-d4; 
Molecular FormulaC19H32N2O5
Molecular Weight372.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1/i3D3,12D
InChIKeyIPVQLZZIHOAWMC-UQXGGBCESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perindopril-d4: Deuterium-Labeled Internal Standard for ACE Inhibitor Bioanalysis


Perindopril-d4 (CAS 1356929-58-2) is a stable isotope-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor perindopril, wherein four hydrogen atoms are replaced with deuterium at specific positions [1]. With a molecular formula of C₁₉H₂₈D₄N₂O₅ and a molecular weight of 372.5 g/mol, this compound exhibits an exact mass increase of +4 Da relative to unlabeled perindopril (C₁₉H₃₂N₂O₅, MW 368.47) [1]. Perindopril-d4 is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-MS/MS (UPLC-MS/MS) methods for the accurate quantification of perindopril and its active metabolite perindoprilat in biological matrices [2].

Why Unlabeled Perindopril or Non-Deuterated Structural Analogs Cannot Replace Perindopril-d4 in Validated Bioanalytical Methods


Substituting perindopril-d4 with unlabeled perindopril or non-deuterated structural analogs in LC-MS/MS workflows introduces systematic quantification error that cannot be corrected post hoc. In electrospray ionization (ESI), unlabeled perindopril and perindopril-d4 undergo differential ion suppression or enhancement due to co-eluting matrix components, yet their near-identical physicochemical properties and co-elution ensure that the internal standard experiences the same matrix-induced signal alteration as the analyte [1]. Alternative internal standards such as perindopril-d3, indapamide-d3, or structurally unrelated compounds (e.g., losartan, enalaprilat) lack either the identical retention time or the identical ionization behavior required for accurate matrix effect compensation, leading to method validation failure per FDA and EMA bioanalytical method validation guidelines [2].

Perindopril-d4: Quantitative Performance Differentiation vs. Closest Analogs and Substitutes


Isotopic Purity Specification: 99% Perindopril-d4 vs. ≥98% Alternative Suppliers

Perindopril-d4 from Santa Cruz Biotechnology is supplied with a Certificate of Analysis specifying 99% isotopic purity, as determined by relative intensity measurements (d4 = 94.55, d3 = 5.43, d2 = 0, d1 = 0, d0 = 0.1) [1]. In comparison, perindopril-d4 from alternative suppliers such as InvivoChem specifies a minimum purity of ≥98%, and CymitQuimica specifies minimum 95% purity . The 99% isotopic purity specification provides lower d3 and d0 isotopologue contamination, which directly reduces the contribution of the internal standard to the analyte multiple reaction monitoring (MRM) channel, thereby improving the lower limit of quantification (LLOQ) signal-to-noise ratio in trace-level bioanalysis [1].

Bioanalytical Method Validation Stable Isotope-Labeled Internal Standards Isotopic Purity

Chromatographic Co-Elution: Retention Time Equivalence with Perindopril vs. Structural Analogs

In a validated UPLC-MS/MS bioanalytical method for perindopril quantification, perindopril and perindopril-d4 exhibited identical retention times of approximately 1.86 minutes under the specified chromatographic conditions [1]. This near-perfect co-elution is critical for accurate matrix effect compensation, as both analyte and internal standard experience identical ionization suppression or enhancement from co-eluting endogenous plasma components. In contrast, alternative internal standards such as indapamide-d3 (used in simultaneous multi-analyte assays) or structurally unrelated ACE inhibitors like enalaprilat exhibit distinct retention times and different ionization behavior, failing to provide equivalent matrix effect correction per regulatory bioanalytical method validation requirements [2].

UPLC-MS/MS Chromatographic Separation Internal Standard Selection

Regulatory Bioequivalence Study Validation: Method Performance Metrics with Perindopril-d4

A UPLC-MS/MS method employing perindopril-d4 and perindoprilat-d4 as internal standards was fully validated and successfully applied to a single-center, randomized, two-period crossover bioequivalence study [1]. The method demonstrated linear calibration ranges of 0.4–80 ng/mL for perindopril and 0.2–40 ng/mL for perindoprilat, with accuracy ranging from 89.6% to 112.4%, precision (CV) ≤ 13.8%, recovery of 79.65–97.83%, and matrix effect CV ≤ 5.9% [1]. The 90% confidence intervals for Cmax, AUC0-tlast, and AUC0-∞ of both perindopril and perindoprilat fell within the bioequivalence acceptance criteria of 80–125%, demonstrating that the method with perindopril-d4 IS meets FDA and EMA regulatory requirements for bioequivalence studies [1]. Alternative internal standards without equivalent validation data would require full method re-validation, incurring additional time and cost.

Bioequivalence Study Pharmacokinetics Regulatory Compliance

Regulatory-Grade Characterization Documentation vs. Basic Purity-Only Datasheets

Perindopril-d4 from suppliers including SynZeal and ChemWhat is provided with detailed characterization data compliant with regulatory guidelines, specifically intended for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of perindopril [1][2]. The product is further traceable against pharmacopeial standards (USP or EP) upon feasibility request [1]. In contrast, generic deuterated perindopril offerings from certain vendors provide only minimum purity specifications (e.g., 95%) without comprehensive characterization data packages required for regulatory submission dossiers .

AND A Submission Method Validation (AMV) Quality Control (QC)

Cross-Talk Interference Elimination: Baseline Separation from Perindoprilat-d4 Metabolite Channel

In simultaneous quantification methods for perindopril and its active metabolite perindoprilat, the use of perindopril-d4 (MW 372.5) and perindoprilat-d4 (MW 344.44) as separate internal standards eliminates MRM channel cross-talk [1]. The +4 Da mass shift of perindopril-d4 relative to unlabeled perindopril provides sufficient mass separation to avoid interference from the M+2 or M+4 isotopologues of the analyte in the IS channel. In contrast, using a non-deuterated structural analog as a single internal standard for both analytes—or using perindopril-d3 with only a +3 Da shift—would produce measurable channel cross-talk, increasing baseline noise and reducing quantitative accuracy at low concentrations .

Mass Spectrometry MRM Cross-Talk Isotopic Interference

Matrix Effect Compensation: Signal Suppression Correction vs. Structural Analog IS

Using perindopril-d4 as the internal standard achieved a matrix effect with coefficient of variation (CV) ≤ 5.9% across multiple plasma lots, as validated in a UPLC-MS/MS bioequivalence study [1]. This low variability in matrix effect correction is directly attributable to the identical physicochemical properties and co-elution of the deuterated IS with the analyte. In contrast, methods employing structurally related but non-identical internal standards (e.g., indapamide-d3 for perindopril quantification in multi-analyte assays) exhibit differential ionization behavior and variable matrix effect compensation, resulting in higher inter-lot matrix effect CV values and reduced accuracy [2].

Matrix Effect Ion Suppression Bioanalytical Accuracy

Perindopril-d4: High-Value Application Scenarios for Bioanalytical and Pharmaceutical Development


Regulatory Bioequivalence Studies for ANDA Submissions

Perindopril-d4 is the internal standard of choice for bioequivalence studies supporting Abbreviated New Drug Applications (ANDAs) for generic perindopril formulations. A fully validated UPLC-MS/MS method using perindopril-d4 demonstrated linear calibration (0.4–80 ng/mL), accuracy within 89.6–112.4%, precision ≤ 13.8% CV, and matrix effect ≤ 5.9% CV, with 90% confidence intervals for Cmax and AUC falling within 80–125% regulatory acceptance criteria [1]. Procurement of perindopril-d4 with ANDA-grade documentation and USP/EP traceability ensures regulatory compliance and reduces method re-validation burden [2].

Simultaneous Pharmacokinetic Quantification of Prodrug and Active Metabolite

In LC-MS/MS methods for simultaneous determination of perindopril (prodrug) and perindoprilat (active metabolite), perindopril-d4 and perindoprilat-d4 are employed as matched internal standards [1]. The +4 Da mass shift of perindopril-d4 eliminates MRM channel cross-talk between analyte and IS, while identical retention times (~1.86 minutes for perindopril/perindopril-d4; ~1.79 minutes for perindoprilat/perindoprilat-d4) ensure accurate matrix effect compensation for both analytes [2]. This matched-pair IS approach achieved extraction recoveries of 79.65–97.83% and supported high-throughput clinical pharmacokinetic studies with 4-minute total run times [2].

High-Sensitivity Trace-Level Bioanalysis for Terminal Elimination Phase Sampling

For pharmacokinetic studies requiring quantification of perindopril at concentrations approaching the lower limit of quantification (LLOQ of 0.4 ng/mL), perindopril-d4 with 99% isotopic purity (d0 contamination = 0.1%) minimizes IS contribution to the analyte MRM channel, improving signal-to-noise ratio [1]. In contrast, lower-purity alternatives (≥98% or min. 95%) introduce higher d0 isotopologue interference, elevating baseline noise and potentially compromising LLOQ reliability for terminal elimination phase samples where perindopril concentrations fall below 1 ng/mL [2].

Method Development and Validation for Therapeutic Drug Monitoring (TDM)

Perindopril-d4 enables robust therapeutic drug monitoring methods for perindopril-based antihypertensive therapy in clinical settings. The deuterated IS provides stable, reproducible quantification with minimal lot-to-lot variability, supporting long-term method consistency across multiple analytical runs and different plasma matrices [1]. Regulatory-grade characterization data compliant with FDA/EMA guidelines further supports method transfer between laboratories and instrument platforms, essential for multi-center TDM studies and clinical trial sample analysis [2].

Technical Documentation Hub

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